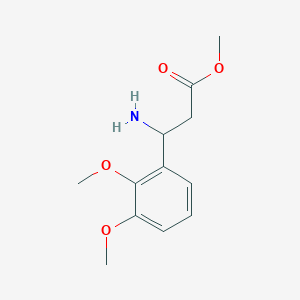

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate

CAS No.:

Cat. No.: VC13344301

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO4 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C12H17NO4/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6,9H,7,13H2,1-3H3 |

| Standard InChI Key | CWCVHFKPNIHISS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)C(CC(=O)OC)N |

| Canonical SMILES | COC1=CC=CC(=C1OC)C(CC(=O)OC)N |

Introduction

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate is an organic compound classified as an amino acid derivative due to the presence of both an amino and a carboxylate functional group. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 239.27 g/mol. This compound features a central propanoate chain attached to an amino group and a phenyl ring with two methoxy substituents, which significantly influence its chemical behavior and interactions.

Synthesis and Industrial Production

The synthesis of methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate typically involves several key steps, often employing continuous flow reactors in industrial settings to enhance efficiency and ensure consistent quality. Reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Biological Activity and Applications

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate exhibits potential biological activity, making it suitable for various applications in medicinal chemistry and organic synthesis. Its interactions with biological targets may involve enzymes or receptors related to metabolic pathways, although specific mechanisms of action remain under investigation.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Potential therapeutic applications |

| Organic Synthesis | Building block for new compounds |

Research Findings and Future Directions

Research on methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate highlights its potential in neuroprotection and antidepressant properties, although further studies are needed to elucidate its specific mechanisms of action and therapeutic potential. The compound's unique structure, including the amino group and methoxy-substituted phenyl ring, enhances its solubility and ability to interact with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.

Comparison with Similar Compounds

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate can be compared with other structurally similar compounds, such as methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate and methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate, which also exhibit potential in medicinal chemistry due to their unique structural features and biological activities.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate | Dimethylphenyl substituent | Different reactivity profile |

| Methyl (S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate | Dimethoxyphenyl substituent at different positions | Enhanced solubility and membrane permeability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume